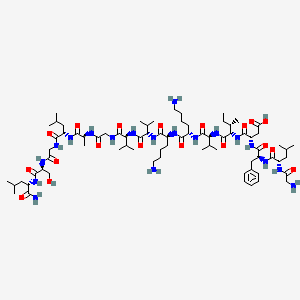
Aurein 2.2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurein 2.2 is a cationic antimicrobial peptide derived from the skin secretions of the Australian Southern Bell Frog, Litoria aurea. This peptide is part of the aurein family, known for their broad-spectrum antimicrobial activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aurein 2.2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the coupling of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
While industrial-scale production of this compound is not yet common, advances in biotechnology and peptide synthesis techniques could facilitate large-scale production. Recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression system (e.g., bacteria or yeast), could be a viable method for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Aurein 2.2 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is largely based on its ability to insert into and disrupt bacterial membranes .
Common Reagents and Conditions
The peptide’s interactions with lipid bilayers are often studied using model membranes composed of phosphatidylcholine and phosphatidylglycerol. These studies typically involve conditions that mimic the physiological environment, such as neutral pH and ionic strength .
Major Products Formed
The primary outcome of this compound’s interaction with bacterial membranes is the formation of pores or disruptions in the membrane, leading to cell lysis and death .
Applications De Recherche Scientifique
Aurein 2.2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study membrane interactions and peptide-lipid interactions.
Biology: Investigated for its role in innate immunity and its potential as a natural antibiotic.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mécanisme D'action
Aurein 2.2 exerts its antimicrobial effects by interacting with and disrupting bacterial cell membranes. The peptide adopts an alpha-helical structure upon binding to the membrane, allowing it to insert into the lipid bilayer. This insertion disrupts the membrane’s integrity, leading to leakage of cellular contents and ultimately cell death. The primary molecular targets are the lipid components of the bacterial membrane .
Comparaison Avec Des Composés Similaires
Aurein 2.2 is part of a larger family of antimicrobial peptides, including aurein 2.3, which differs by a single amino acid. Other similar peptides include aurein 1.2, 3.2, and 3.3. Compared to these peptides, this compound is noted for its potent activity against a broad range of bacteria and its ability to disrupt bacterial membranes more efficiently .
Propriétés
Formule moléculaire |
C76H131N19O19 |
|---|---|
Poids moléculaire |
1615.0 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C76H131N19O19/c1-16-45(14)63(95-71(109)54(34-59(100)101)91-70(108)53(33-47-24-18-17-19-25-47)90-69(107)52(32-41(6)7)84-56(97)35-79)76(114)94-61(43(10)11)74(112)87-48(26-20-22-28-77)67(105)86-49(27-21-23-29-78)68(106)92-62(44(12)13)75(113)93-60(42(8)9)73(111)82-36-57(98)83-46(15)65(103)89-51(31-40(4)5)66(104)81-37-58(99)85-55(38-96)72(110)88-50(64(80)102)30-39(2)3/h17-19,24-25,39-46,48-55,60-63,96H,16,20-23,26-38,77-79H2,1-15H3,(H2,80,102)(H,81,104)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,105)(H,87,112)(H,88,110)(H,89,103)(H,90,107)(H,91,108)(H,92,106)(H,93,113)(H,94,114)(H,95,109)(H,100,101)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |
Clé InChI |
RHKXKZPHWWEIOV-UJOXCNDQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


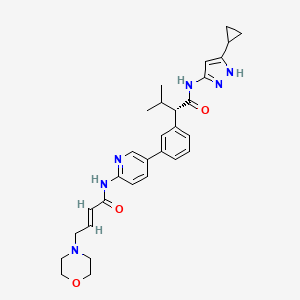
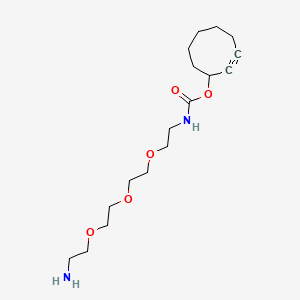
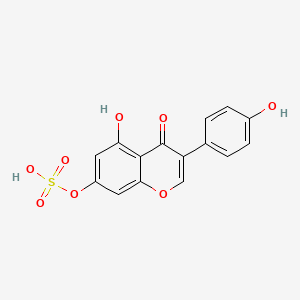
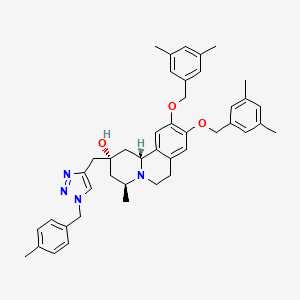
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
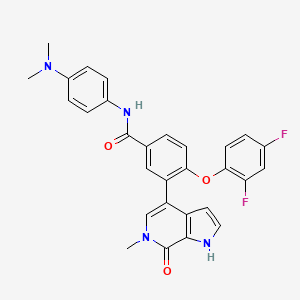
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
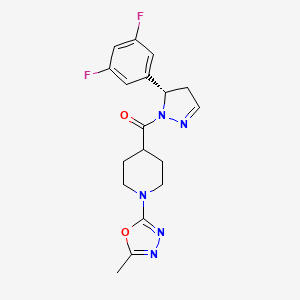
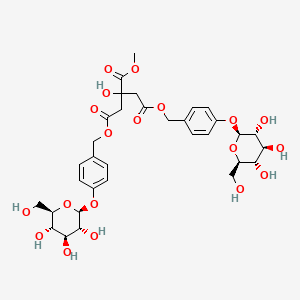
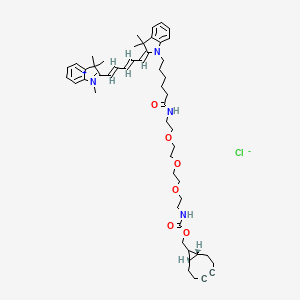
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
